molecular formula C16H22N2O B13882397 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde

4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde

Cat. No.: B13882397
M. Wt: 258.36 g/mol
InChI Key: ITNLSCBGMVCAGP-UHFFFAOYSA-N
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Description

4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a benzaldehyde group attached to a piperidine ring, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-piperidone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Piperidone+PyrrolidineCatalystThis compound\text{4-Piperidone} + \text{Pyrrolidine} \xrightarrow{\text{Catalyst}} \text{this compound} 4-Piperidone+PyrrolidineCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzoic acid

    Reduction: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.

Scientific Research Applications

4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. For example, the presence of the aldehyde group may enable the compound to form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

    4-(1-Pyrrolidino)benzaldehyde: This compound lacks the piperidine ring, making it structurally simpler.

    4-(4-Piperidin-1-yl)benzaldehyde: This compound lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

4-(4-pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C16H22N2O/c19-13-14-3-5-15(6-4-14)18-11-7-16(8-12-18)17-9-1-2-10-17/h3-6,13,16H,1-2,7-12H2

InChI Key

ITNLSCBGMVCAGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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